molecular formula C6H6N2O4 B187775 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 75092-39-6

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B187775
CAS No.: 75092-39-6
M. Wt: 170.12 g/mol
InChI Key: MFKWUVYTAQKQMF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and carboxylic acid groups at positions 3 and 5. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be catalyzed by transition metals or other catalysts.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Solvent selection and temperature control are crucial factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also act as a receptor antagonist, blocking the binding of natural ligands and preventing signal transduction .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 3,5-Dimethylpyrazole
  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups at positions 3 and 5 make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

1-methylpyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWUVYTAQKQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344635
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75092-39-6
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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